molecular formula C10H11NO3 B2640414 5-Cyclobutoxypyridine-2-carboxylic acid CAS No. 1286777-31-8

5-Cyclobutoxypyridine-2-carboxylic acid

Cat. No.: B2640414
CAS No.: 1286777-31-8
M. Wt: 193.202
InChI Key: WYGMBJVFIALGOU-UHFFFAOYSA-N
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Description

5-Cyclobutoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C10H11NO3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a cyclobutoxy group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 2-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutoxypyridine-2-carboxylic acid can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used may vary depending on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield alcohols or other reduced forms.

Scientific Research Applications

5-Cyclobutoxypyridine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclobutoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Cyclobutoxypyridine-2-carboxylic acid include other pyridine derivatives with different substituents on the pyridine ring, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclobutoxy group and a carboxylic acid group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-cyclobutyloxypyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)9-5-4-8(6-11-9)14-7-2-1-3-7/h4-7H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGMBJVFIALGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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